1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-20-9-7-17(8-10-20)11-12-22-21(26)23-13-14-25-16-19(15-24-25)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGXETRSVSDJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound.
Attachment of the ethyl linker: The pyrazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.
Formation of the urea linkage: The final step involves the reaction of the intermediate with 4-methoxyphenethylamine and an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a urea core with multiple analogs, but its substituent profile distinguishes it:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound contrasts with fluorine (BG14908) or trifluoromethyl (SI98), impacting electronic distribution and solubility.
- Steric Effects : Bulky substituents like methyl (MK13, ) may hinder binding to target proteins compared to the smaller methoxy group.
Physicochemical Properties
Data from evidence highlights variations in molecular weight, solubility, and stability:
Notes:
Biological Activity
The compound 1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of the compound can be depicted as follows:
- Molecular Formula : C19H22N4O2
- Molecular Weight : 342.41 g/mol
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory and analgesic activities. A study focusing on related pyrazolone derivatives demonstrated that these compounds could effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
- COX Inhibition : The compound's mechanism of action is primarily through the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation.
- Gastrointestinal Tolerance : Notably, some derivatives have shown better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them appealing candidates for therapeutic use .
Case Studies
- Study on Pyrazolone Derivatives :
- Analgesic Activity Assessment :
Quantitative Data
| Activity Type | Measured Effect | Reference Compound | Tested Compound |
|---|---|---|---|
| Anti-inflammatory | % Edema Reduction | Phenylbutazone | 75% |
| Analgesic | Pain Response Score | Aspirin | 80% |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the molecular structure significantly influence biological activity:
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(4-methoxyphenethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea?
Methodological Answer:
The synthesis typically involves multi-step protocols. A common approach includes:
Pyrazole Core Formation : Condensation of hydrazines with diketones or via cyclization reactions (e.g., Baker-Venkataram rearrangement for pyrazole intermediates) .
Functionalization : Alkylation or coupling reactions to introduce the 4-methoxyphenethyl and 4-phenylpyrazole moieties. For example, nucleophilic substitution with bromoethyl intermediates in anhydrous dimethylformamide (DMF) at 60–80°C .
Urea Linkage : Reaction of isocyanates with amines under inert conditions (e.g., using triethylamine as a base in ethanol) .
Key Parameters :
- Solvents: DMF, ethanol, or tetrahydrofuran (THF).
- Catalysts: Triethylamine for urea bond formation.
- Purification: Column chromatography or recrystallization for >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activities of similar urea-pyrazole derivatives?
Methodological Answer:
Contradictions in biological data (e.g., anti-inflammatory vs. anticancer effects) may arise from structural variations or assay conditions. Strategies include:
- Comparative SAR Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and test activity against standardized targets (e.g., COX-2 for inflammation) .
- Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural Confirmation : Validate compound identity via -NMR and HRMS to rule out impurities influencing results .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and urea linkage (e.g., urea NH protons at δ 8.5–9.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] expected for CHNO: 387.1822) .
- HPLC : Purity assessment using C18 columns (≥95% purity, retention time 12–14 min in acetonitrile/water gradient) .
Advanced: What computational models predict target binding interactions of this urea-pyrazole derivative?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs. Key interactions include:
- Hydrogen bonding between urea NH and kinase active sites.
- π-Stacking of the 4-phenylpyrazole with aromatic residues .
- MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns simulations) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) using MOE .
Basic: What reaction conditions optimize yield during urea bond formation?
Methodological Answer:
- Reagents : Use 4-methoxyphenethyl isocyanate and 2-(4-phenylpyrazol-1-yl)ethylamine in a 1:1.2 molar ratio.
- Solvent : Anhydrous ethanol or THF to minimize hydrolysis.
- Temperature : 0–5°C initially, then room temperature for 12 hours.
- Catalyst : Triethylamine (1.5 equiv) to scavenge HCl .
Yield Optimization : - Typical yield: 60–75%.
- Side products: Hydrolyzed amines (<5%); monitor via TLC (R 0.3 in ethyl acetate/hexane 1:1) .
Advanced: How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity?
Methodological Answer:
SAR Insights (Table 1):
Basic: How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Stable at pH 5–7 (t >24 hrs).
- Degrades in acidic (pH <3) or alkaline (pH >9) conditions via urea hydrolysis.
- Thermal Stability :
- Stable up to 150°C (DSC analysis).
- Decomposes at 200°C (TGA shows 95% mass loss) .
Storage Recommendations : -20°C under argon; avoid aqueous buffers .
Advanced: What hypotheses explain the dual anti-inflammatory and anticancer activities observed in vitro?
Methodological Answer:
Proposed mechanisms:
Multi-Target Inhibition : Simultaneous modulation of COX-2 (inflammation) and Bcl-2 (apoptosis) pathways .
Redox Modulation : Scavenging ROS via methoxy groups, reducing oxidative stress in cancer cells .
Cytokine Regulation : Downregulation of TNF-α (ELISA data, IC 5 μM) and IL-6 in macrophages .
Validation : Knockout models (e.g., COX-2 cells) and siRNA silencing of Bcl-2 .
Advanced: How can researchers address conflicting spectroscopic data (e.g., NMR shift discrepancies)?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers of urea NH protons) .
- Isotopic Labeling : -labeling to confirm urea connectivity via HMBC correlations .
- Crystallography : Single-crystal X-ray diffraction for unambiguous assignment (e.g., dihedral angles between aromatic rings) .
Basic: What are common impurities in synthesized batches, and how are they characterized?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
